N-(4-methoxyphenyl)ethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(12)10-8-3-5-9(11-2)6-4-8/h3-6H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNUJVLBHDEJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063769 | |
| Record name | Ethanethioamide, N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-18-9 | |
| Record name | N-(4-Methoxyphenyl)ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5310-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioamide, N-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethioamide, N-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanethioamide, N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of N 4 Methoxyphenyl Ethanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-methoxyphenyl)ethanethioamide by providing information about the chemical environment of individual atoms.
1H NMR
Proton (1H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical 1H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the ethanethioamide moiety are observed.
For a related compound, N-(4-methoxyphenyl)acetamide, the following 1H NMR data has been reported in deuterated chloroform (B151607) (CDCl3): a singlet for the methyl protons at approximately 2.12 ppm, a singlet for the methoxy protons at 3.77 ppm, and signals for the aromatic protons appearing as doublets around 6.83 and 7.41 ppm. amazonaws.com Another study on N-(4-methoxyphenyl)acetamide reported aromatic proton signals as a multiplet at 7.45-7.48 ppm and a triplet at 7.01 ppm. amazonaws.com For 1-(4-methoxyphenyl)ethan-1-ol, the methyl group appears as a distinct signal. researchgate.net In the case of 1-(4-methoxyphenyl)ethanone oxime, the spectrum also provides characteristic signals for the various protons. researchgate.net
Table 1: Representative 1H NMR Chemical Shifts for this compound and Related Structures
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| CH3 (acetamide) | ~2.12 | Singlet |
| OCH3 | ~3.77-3.89 | Singlet |
| Aromatic CH | ~6.83-7.61 | Multiplet/Doublet |
| NH (amide) | ~7.39 | Broad Singlet |
Note: Data is compiled from related acetamide (B32628) and other similar structures. amazonaws.comrsc.org The exact chemical shifts for this compound may vary.
13C NMR
Carbon-13 (13C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
For the related N-(4-methoxyphenyl)formamide, the 13C NMR spectrum shows signals for the methoxy carbon, the aromatic carbons, and the formyl carbon. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing thioamide group. Studies on N-(substituted phenyl)-methanesulphonamides have also utilized 13C NMR to assign carbon chemical shifts. researchgate.net
Table 2: Predicted and Reported 13C NMR Chemical Shifts for this compound and Analogs
| Carbon Atom | Predicted/Reported Chemical Shift (δ, ppm) |
| C=S | ~205-209 |
| Aromatic C-O | Varies |
| Aromatic C-N | Varies |
| Aromatic CH | ~115-130 |
| OCH3 | ~55 |
| CH2 | Varies |
Note: Data is compiled from studies on related thioamides and other aromatic compounds. rsc.orgorganicchemistrydata.orgspectrabase.com
31P NMR for Complexes
While not directly applicable to this compound itself, should the compound be used as a ligand in the formation of organometallic complexes containing phosphorus, 31P NMR would be an essential tool for characterizing the coordination environment of the phosphorus atom.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.
ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing this compound. In ESI-MS, the molecule is typically protonated to form the [M+H]+ ion. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass, which in turn confirms the molecular formula. amazonaws.com For the related compound 2-(4-methoxyphenyl)ethanethioamide, the predicted m/z for the [M+H]+ adduct is 182.06342. uni.lu
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Vibrational and electronic spectroscopy techniques are instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key expected vibrations include the N-H stretch, C=S stretch (thioamide), C-N stretch, aromatic C-H and C=C stretches, and the C-O stretch of the methoxy group.
For similar structures, such as N-(substituted phenyl)-methanesulphonamides, N-H stretching vibrations are observed in the range of 3232–3298 cm-1. researchgate.net In a study of 2-(4-methoxyphenyl)benzo[d]thiazole, the C-H stretching vibrations were observed between 3066-3108 cm-1. researchgate.net The IR spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one also provides characteristic peaks for its functional groups. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm-1) | Intensity |
| N-H Stretch | ~3200-3400 | Medium |
| Aromatic C-H Stretch | ~3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2850-2960 | Medium |
| C=S Stretch (Thioamide) | ~1050-1250 | Medium-Strong |
| C-N Stretch | ~1200-1350 | Medium |
| C-O Stretch (Aryl Ether) | ~1200-1275 (asymmetric), ~1000-1075 (symmetric) | Strong |
| Aromatic C=C Bending | ~1400-1600 | Variable |
Note: These are approximate ranges and the exact positions can be influenced by the molecular environment. researchgate.netresearchgate.netnist.gov
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions of the aromatic ring and n-π* transitions associated with the thioamide group. The methoxy substituent on the phenyl ring can influence the position and intensity of these absorption bands. Data for the related N-(4-methoxyphenyl)benzamide is available and shows characteristic UV-Vis absorption. nih.gov
Single Crystal X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.netmdpi.com
For a crystal of this compound, this analysis would reveal the planarity of the phenyl ring and the thioamide group, the conformation around the C-N bond, and how the molecules pack in the crystal lattice. This information is crucial for understanding the compound's physical properties and its interactions in a solid-state context. While specific crystallographic data for this compound was not found, analysis of similar structures reveals common packing motifs and intermolecular interactions. researchgate.netresearcher.life
Other Advanced Spectroscopic Probes
While less common for routine characterization, other spectroscopic techniques could provide further specialized structural information.
CD Spectroscopy for Chiral Aspects
Circular Dichroism (CD) spectroscopy would be relevant if this compound were chiral, for instance, through the introduction of a stereocenter or by existing in a chiral conformation (atropisomerism). CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. As this compound itself is not chiral, this technique is not directly applicable unless it is part of a larger chiral system.
Computational and Theoretical Investigations of N 4 Methoxyphenyl Ethanethioamide and Thioamide Analogues
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the molecular and electronic properties of thioamides. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic distribution. For thioamide analogues, these calculations have been used to predict spectroscopic properties, such as IR and NMR spectra, with good agreement with experimental data. mdpi.comalquds.edu
A key feature of the thioamide group is the delocalization of the nitrogen lone pair (n(N)) into the antibonding π* orbital of the carbon-sulfur double bond (π(C=S)). This n(N) → π(C=S) interaction is a significant contributor to the electronic stabilization of the molecule. This delocalization results in a partial double bond character for the C-N bond and a partial single bond character for the C=S bond. This resonance stabilization influences the molecule's geometry, with the N-C bond being shorter than a typical single bond.
Natural Bond Orbital (NBO) analysis is a computational technique frequently used to quantify this delocalization. For thioamide analogues, NBO calculations can reveal the extent of electron density transfer from the nitrogen atom to the C=S bond, providing a quantitative measure of the resonance effect. Studies on related thiosemicarbazide (B42300) derivatives have shown that the sulfur and nitrogen atoms carry significant negative charges, identifying them as potential sites for metal ion coordination. semanticscholar.org
The flexibility of the N-(4-methoxyphenyl)ethanethioamide molecule allows for the existence of multiple conformations. Computational methods are crucial for determining the relative energies and stabilities of these different spatial arrangements. For instance, the methoxy (B1213986) group is often found to be nearly coplanar with the aromatic ring, while the thioamide group can twist out of this plane to minimize steric hindrance. nih.gov
Studies on analogous N-arylacetamides and thiobenzamides have revealed the existence of conformational polymorphs, where different conformers crystallize into distinct crystal structures. nih.govresearchgate.net Computational data on rotational barriers indicate that while one conformation may be energetically preferred in the gas phase, intermolecular interactions in the solid state can stabilize other, less favorable conformations. nih.govresearchgate.net For example, in N-(4'-methoxyphenyl)-3-bromothiobenzamide, the planar molecular structure is computationally destabilized compared to a non-planar form; however, the planar form is more stable in the crystalline phase due to more effective molecular packing and stronger intermolecular interactions. nih.gov The energy differences between these conformers can be small, often on the order of a few kJ/mol. nih.govresearchgate.net
Table 1: Calculated Conformational Data for Thioamide Analogues
| Compound | Method | Property | Calculated Value | Reference |
| N-(4'-methoxyphenyl)-3-bromothiobenzamide | Computational | Energy difference between α and γ conformers | ~2 kJ/mol | nih.gov |
| N-(4'-methoxyphenyl)-3-bromothiobenzamide | Computational | Destabilization of planar β form | 10-14 kJ/mol | nih.gov |
Intermolecular interactions play a critical role in the solid-state packing and properties of this compound and its analogues. X-ray crystallography and computational analyses, such as Hirshfeld surface analysis, provide detailed insights into these interactions. nih.govmdpi.com
Hirshfeld surface analysis is a computational tool that visualizes and quantifies intermolecular contacts. For 2-chloro-N-(4-methoxyphenyl)acetamide, this analysis revealed that C⋯H/H⋯C, O⋯H/H⋯O, and Cl⋯H/H⋯Cl interactions are significant contributors to the crystal packing. nih.gov
Molecular Dynamics Simulations (if applicable)
While specific molecular dynamics (MD) simulations for this compound were not found in the searched literature, this computational technique is highly applicable to studying the dynamic behavior of such molecules. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and interactions with other molecules. For flexible molecules like thioamides, MD could be used to explore the conformational landscape in solution and predict how the molecule might interact with a biological target.
Theoretical Studies on Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Theoretical studies, often employing continuum solvent models or explicit solvent molecules, can predict these effects. For thioamides, the polarity of the solvent can affect the rotational barrier around the C-N bond. nih.gov This is because the dipole moment of the molecule changes as it rotates, and a more polar solvent will preferentially stabilize the more polar state. nih.gov
Theoretical calculations have shown that the solvent effect on the rotational barrier is larger for thioamides than for their amide counterparts due to the larger ground-state dipole moment of thioamides. nih.gov Reaction field theory has been successfully used to calculate solution-phase barriers for thioamides in aprotic, non-aromatic solvents, showing good agreement with experimental data. nih.gov The choice of solvent can also influence the position of absorption bands in UV-Vis spectra, a phenomenon known as solvatochromism. researchgate.netmdpi.com
Computational Modeling of Reactivity Pathways and Mechanistic Insights
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound and its analogues. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and the elucidation of the most likely reaction pathway.
For instance, this compound is a precursor in the synthesis of thiazole (B1198619) derivatives. Computational modeling could be employed to study the mechanism of the cyclization reaction, providing insights into the role of different reagents and reaction conditions. Such studies can help optimize reaction yields and guide the design of new synthetic routes.
Furthermore, computational methods can be used to predict the reactivity of different sites within the molecule. For example, the calculated atomic charges can indicate which atoms are most susceptible to nucleophilic or electrophilic attack. semanticscholar.org This information is crucial for understanding the molecule's chemical behavior and its potential as a building block in organic synthesis.
Reactivity and Transformation Studies of N 4 Methoxyphenyl Ethanethioamide
Reactions at the Thiocarbonyl Group
The thiocarbonyl group (C=S) is the most prominent functional group in N-(4-methoxyphenyl)ethanethioamide. Its chemistry is distinct from its carbonyl (C=O) analog due to the lower electronegativity and higher polarizability of sulfur. The C=S bond is weaker and longer than a C=O bond, making the sulfur atom both a good nucleophile and an electrophilic center after activation.
Transamidation, the conversion of one thioamide into another by reaction with an amine, is a challenging but valuable transformation. Unlike amides, thioamides are generally more resistant to nucleophilic addition due to stronger nN→π*C=S resonance. nih.gov A direct N–C(S) bond cleavage is therefore difficult.
Recent methodologies have enabled this transformation through strategic activation of the thioamide. nih.govnih.gov A general and mild method for the transamidation of thioamides involves the concept of ground-state destabilization. nih.govnih.govrsc.org This is achieved by the site-selective N-activation of the thioamide with a tert-butoxycarbonyl (Boc) group. nih.govchemrxiv.orgmdpi.com This activation decreases the resonance within the thioamide bond, making the thiocarbonyl carbon more susceptible to nucleophilic attack. nih.gov
The process for this compound would involve initial N-acylation with an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by the addition of a primary or secondary amine. chemrxiv.org The subsequent collapse of the tetrahedral intermediate results in the cleavage of the original N–C(S) bond and the formation of a new thioamide. nih.gov This N–C(S) transacylation proceeds under mild, transition-metal-free conditions and demonstrates high chemoselectivity. nih.gov
Table 1: General Scheme for Transamidation of this compound
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Activation | This compound | Boc₂O, Base (e.g., NaHMDS) | N-Boc-N-(4-methoxyphenyl)ethanethioamide | nih.gov, mdpi.com |
| 2. Transamidation | Activated Thioamide | R¹R²NH (Amine), Toluene, Ambient Temp. | N-(R¹)(R²)-ethanethioamide | nih.gov, chemrxiv.org |
The thioamide functionality is a cornerstone in the synthesis of sulfur- and nitrogen-containing heterocycles. This compound serves as a key precursor for various heterocyclic systems, most notably thiazoles and thiadiazoles.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring. In this reaction, a thioamide reacts with an α-haloketone. For this compound, the reaction with an α-haloketone (e.g., 2-bromoacetophenone) proceeds via initial S-alkylation to form a thioimidate intermediate. This is followed by an intramolecular cyclization and dehydration to yield a substituted N-(thiazol-2-yl)aniline derivative. A related synthesis involves the reaction of thiourea (B124793) with 4-methoxyacetophenone and iodine to produce 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. nanomedicine-rj.com This highlights the utility of the methoxyphenyl ketone and a sulfur-amide source in building thiazole rings. nanomedicine-rj.comnih.govcapes.gov.br
Table 2: Synthesis of Thiazole Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| This compound | α-Haloketone (e.g., R-C(O)CH₂Br) | Ethanol (B145695), Reflux | 2-Methyl-N-(4-methoxyphenyl)-4-R-thiazole | nih.gov, capes.gov.br |
| 4-Methoxyacetophenone | Thiourea | I₂, Ethanol, 70°C | 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole | nanomedicine-rj.com |
1,3,4-Thiadiazole Synthesis: Thioamides are also valuable in the synthesis of 1,3,4-thiadiazoles. These reactions often proceed by reacting the thioamide with a hydrazine (B178648) derivative or by converting the thioamide into a thiosemicarbazide (B42300) which then undergoes cyclization. encyclopedia.pubnih.gov For example, condensation of thioamides with hydrazonoyl halides is a common route. Another approach involves the acid-catalyzed cyclization of N-acylthiosemicarbazides, which can be prepared from thioamides. nih.govrsc.org The synthesis often involves reagents like sulfuric acid or phosphorus oxychloride to facilitate the cyclodehydration step. nih.govrsc.org
Table 3: General Scheme for 1,3,4-Thiadiazole Synthesis
| Precursor | Reagents/Conditions | Product | Reference |
| Acylthiosemicarbazide (derived from thioamide) | H₂SO₄ (conc.), Heat | 2-Amino-5-R-1,3,4-thiadiazole | nih.gov |
| Thioamide | Hydrazonoyl Halide | Et₃N, Ethanol | Substituted 1,3,4-Thiadiazole |
| Thiosemicarbazide + Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-R-1,3,4-thiadiazole | encyclopedia.pub |
Reactions Involving the Nitrogen Atom
The nitrogen atom in this compound is part of a thioamido group, and its lone pair of electrons is in conjugation with the thiocarbonyl group (nN→π*C=S). nih.gov This resonance reduces the nucleophilicity of the nitrogen compared to the corresponding aniline (B41778) (p-anisidine).
Reactions such as alkylation and arylation can occur at either the nitrogen or the sulfur atom. For acyclic thioamides like this compound, reactions with electrophiles such as alkyl or aryl halides preferentially occur at the more nucleophilic sulfur atom, leading to the formation of thioimidates. rsc.org This S-selectivity is a consequence of the efficient conjugation of the nitrogen lone pair with the thiocarbonyl group, which enhances the electron density on the sulfur atom. rsc.org N-arylation or N-alkylation is less common and typically observed in cyclic thioamides (thiolactams) where ring strain may reduce the efficiency of the nN→π*C=S conjugation. rsc.org However, N-alkylation can be achieved under specific conditions, often involving the use of a strong base to deprotonate the nitrogen first, thereby increasing its nucleophilicity. researchgate.net
Reactions of the Aromatic Ring and Methoxyphenyl Moiety
The phenyl ring in this compound is substituted with two groups: a methoxy (B1213986) group (-OCH₃) at the para position and the ethanethioamido group (-NHC(S)CH₃). Both are activating, ortho,para-directing groups for electrophilic aromatic substitution. The methoxy group is a particularly strong activating group.
Electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is therefore expected to occur at the positions ortho to the highly activating methoxy group (i.e., at C3 and C5). The parent amine, p-anisidine (B42471), readily undergoes such reactions. sigmaaldrich.comnih.gov
The methoxy group itself can undergo reaction. Under harsh acidic conditions, such as with hydrobromic acid (HBr) or boron tribromide (BBr₃), the methyl ether can be cleaved to yield the corresponding N-(4-hydroxyphenyl)ethanethioamide.
Stereochemical Aspects of Reactions (if applicable)
Due to the significant double bond character of the C-N bond arising from resonance, thioamides can exist as E/Z geometric isomers. This isomerism can influence the conformational preferences of the molecule and the stereochemical outcome of its reactions. While specific studies on the stereochemistry of this compound reactions are not prevalent, the principles of stereocontrol in reactions involving thioamide enethiolates or in cycloaddition reactions are well-established in the broader literature. The specific conformation of the thioamide can dictate the facial selectivity of approaching electrophiles or reactants in cyclization processes.
Coordination Chemistry of N 4 Methoxyphenyl Ethanethioamide As a Ligand
Thioamides as Ligands in Transition Metal Complexes
Thioamides, characterized by the R-CS-NR'R'' functional group, are considered soft ligands due to the presence of the sulfur atom, which has a significant affinity for soft metal ions. rsc.org They are isosteres of amides, but the substitution of oxygen with sulfur imparts distinct electronic and steric properties. chemrxiv.org The C=S bond in a thioamide is longer than the C=O bond in its corresponding amide, and thioamides act as better hydrogen bond donors but weaker acceptors. rsc.orgchemrxiv.org
In coordination chemistry, thioamides are remarkably versatile, capable of adopting monodentate, bidentate, and bridging coordination modes. nih.gov The ligand's behavior is heavily influenced by its tautomeric forms: the thione form (containing the C=S double bond) and the thiol form (containing the C-S-H single bonds with a C=N double bond). The equilibrium between these tautomers can be shifted by factors such as pH and the solvent, which in turn dictates the geometry of the resulting metal complex. researchgate.net For instance, the thionic form often leads to octahedral geometries, while the thiol form may favor square-planar arrangements in certain d-metal complexes. researchgate.net
The sulfur atom in a thioamide possesses vacant d-orbitals, enabling it to accept electron density from metal d-orbitals, forming dπ-dπ back-bonds. rsc.org This interaction stabilizes the metal-ligand bond. The thioamide group can coordinate as a neutral molecule or, upon deprotonation of the N-H group, as a monoanionic ligand, leading to the formation of either molecular or ionic complexes. researchgate.net This versatility makes thioamides valuable building blocks for creating complexes with tailored electronic, catalytic, and biological properties. rsc.orgnih.gov
Coordination Modes of N-(4-methoxyphenyl)ethanethioamide
Based on its structure, this compound is expected to exhibit several primary coordination modes, primarily involving the soft thioamide sulfur atom and the adjacent nitrogen atom.
S-donor (Monodentate): The most fundamental coordination mode for thioamides is through the lone pair of electrons on the sulfur atom. In this mode, the ligand acts as a neutral, monodentate S-donor. This is common in complexes where other strong ligands saturate the metal's coordination sphere or when steric hindrance prevents chelation. researchgate.nettandfonline.com For example, phosphonothioamidates, which are structurally related, have been shown to ligate exclusively via the thione function to Cu(I) and Hg(II) centers. tandfonline.com
N,S-bidentate: Upon deprotonation of the amide nitrogen, this compound can act as a bidentate, monoanionic ligand. This chelation involves both the sulfur and nitrogen atoms, forming a stable five-membered ring with the metal center. This mode is frequently observed in transition metal complexes with thioamide-containing ligands, including those with Fe(II), Co(II), Ni(II), and Cu(II). researchgate.netrsc.orgresearchgate.net Spectroscopic evidence, such as shifts in the infrared (IR) frequencies of the C=S and C-N bonds, typically confirms this coordination mode. rsc.orgresearchgate.net
N,O,S-tridentate: A more complex, though less common, possibility for this specific ligand could involve the participation of the methoxy (B1213986) group's oxygen atom. If the ligand were to adopt a specific conformation, it could potentially act as a tridentate N,O,S-donor. However, this would require the formation of a larger, and likely less stable, chelate ring and is not typically observed with simple N-aryl thioamides unless promoted by specific metal ion preferences and reaction conditions.
The prevalent coordination is typically as an S-monodentate or N,S-bidentate ligand, depending on the reaction conditions and the nature of the metal ion.
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with thioamide ligands is generally achieved by reacting a metal salt with the ligand in a suitable solvent, often an alcohol, under reflux. nih.govjocpr.com For this compound, complexes with metals such as ruthenium, palladium, platinum, and copper can be synthesized using this general approach.
A typical synthesis involves dissolving the metal precursor (e.g., RuCl₂(PPh₃)₃, PdCl₂, K₂PtCl₄, or CuCl₂) and the thioamide ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) and heating the mixture. nih.govjocpr.comucsd.edu The resulting complexes precipitate upon cooling or solvent removal and can be purified by recrystallization.
Characterization of these complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: This is a key tool for determining the ligand's coordination mode. Upon N,S-bidentate coordination, the IR spectrum shows a decrease in the ν(N-H) stretching frequency and a shift in the thioamide bands. The thioamide IV band, which has a major contribution from ν(C=S), typically shifts to a lower frequency, while bands with ν(C-N) contributions shift to higher frequencies, indicating delocalization of the pi-electron system upon chelation. rsc.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. The disappearance of the N-H proton signal in ¹H NMR is indicative of deprotonation and N,S-bidentate coordination.
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. The appearance of d-d transition bands, which are absent in the free ligand, can suggest octahedral, tetrahedral, or square-planar geometries around the metal center. researchgate.netrsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, confirming bond lengths, bond angles, and the precise coordination environment of the metal ion. researchgate.net
Table 1: Representative Spectroscopic Data for Thioamide Coordination
| Technique | Observation in Free Ligand | Change Upon N,S-Bidentate Coordination | Inference |
|---|---|---|---|
| FT-IR | ν(N-H) stretch (~3200 cm⁻¹) | Disappears or broadens and shifts to lower frequency | N-H bond involvement and deprotonation |
| FT-IR | Thioamide I/II bands (ν(C-N) + δ(C-H)) | Shift to higher frequency | Increased double bond character of C-N |
| FT-IR | Thioamide IV band (ν(C=S)) (~850 cm⁻¹) | Shift to lower frequency | Coordination via sulfur, weakening of C=S bond |
| ¹H NMR | N-H proton signal present | Signal disappears | Deprotonation of the amide nitrogen |
| UV-Vis | Ligand-centered π→π* and n→π* transitions | Appearance of new, weaker d-d transition bands | Formation of the coordination complex and indication of its geometry |
Note: The exact positions of IR bands and NMR signals are dependent on the specific ligand and metal complex.
Ligand Rearrangements and Reactivity within Coordination Spheres
Once coordinated to a metal center, a thioamide ligand like this compound can exhibit enhanced reactivity or undergo rearrangements that are not observed in the free state. The metal ion can act as a promoter or template for various chemical transformations. researchgate.net
One notable reaction is the metal-promoted desulfurization and cyclization. For instance, palladium(II) has been shown to mediate an unexpected rearrangement of thioamide-containing ligands to form N,S-heterocyclic carbenes. This transformation involves C-H activation and the formation of new C-S and C-C bonds, a process templated by the metal's coordination sphere.
Another example of reactivity is the silver(I)-promoted coupling of thioamides with carboxylic acids. unimelb.edu.au This reaction proceeds through the activation of the thioamide's sulfur atom by the soft Ag(I) ion, leading to the formation of a reactive isoimide (B1223178) intermediate, which can then be used to form peptide bonds. unimelb.edu.au Furthermore, the thioamide bond itself can be rendered more susceptible to nucleophilic attack upon coordination. Site-selective activation of the thioamide nitrogen, for example by a Boc group, can destabilize the C-N amide bond and facilitate N-C(S) bond cleavage for transamidation reactions. nih.gov These examples highlight that the coordination of a thioamide to a metal center can unlock unique and synthetically useful reaction pathways.
Supramolecular Chemistry and Non Covalent Interactions of N 4 Methoxyphenyl Ethanethioamide
Hydrogen Bonding Capabilities of the Thioamide Moiety
The thioamide functional group is a cornerstone of the molecule's supramolecular chemistry, acting as both a hydrogen bond donor and acceptor. The N-H group is a potent hydrogen bond donor, a property that is enhanced compared to its amide analogue due to the greater acidity of the thioamide proton. chemrxiv.orgnih.govresearchgate.net Conversely, the sulfur atom of the thiocarbonyl group (C=S) acts as a hydrogen bond acceptor, though its properties differ significantly from the carbonyl oxygen of an amide. chemrxiv.orgnih.gov
The hydrogen bonds formed by the thioamide moiety are highly directional, a feature that is critical in the formation of ordered supramolecular structures. nih.govtue.nl This directionality, coupled with the potential for multiple hydrogen bonds, leads to cooperative self-assembly, where the formation of an initial hydrogen bond strengthens subsequent interactions. This results in the formation of stable, one-dimensional helical or columnar structures in solution and the solid state. nih.govtue.nl
Studies on N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s (thioBTAs), for example, demonstrate that the strong, threefold intermolecular hydrogen bonds of the thioamide groups drive their self-assembly into well-defined columnar structures. nih.govtue.nl In solution, these interactions lead to the formation of long, helical supramolecular polymers governed by a cooperative polymerization mechanism. nih.govtue.nl This cooperative nature means that the assembly process is highly sensitive to factors like concentration and temperature. nih.gov The specific geometry of thioamide hydrogen bonds, where the acceptor angle can deviate significantly from linearity, allows for unique packing arrangements not typically seen with amides. nih.govnih.gov
The substitution of an oxygen atom with sulfur creates significant differences in hydrogen bonding properties between amides and thioamides. nih.gov The thioamide N-H is a stronger hydrogen bond donor, while the thiocarbonyl sulfur is generally considered a weaker hydrogen bond acceptor than the amide carbonyl oxygen. chemrxiv.orgnih.govresearchgate.net
Computational studies have provided quantitative insights into these differences. Early calculations suggested that thioamides could be up to 2 kcal/mol stronger as hydrogen bond donors and up to 1 kcal/mol weaker as acceptors compared to amides. nih.gov More recent work has refined this view, indicating that while thioamides are indeed stronger donors, their acceptor strength is highly dependent on the geometric context and the polarity of the environment. chemrxiv.orgnih.gov In certain geometries, such as the C5 intra-residue hydrogen bonds found in peptides, and in more polar environments, thioamides can function as stronger hydrogen bond acceptors than amides. chemrxiv.orgnih.gov This is attributed to the different charge distribution and polarizability of the sulfur atom, which favors a more acute angle of approach for the hydrogen bond donor. chemrxiv.orgnih.gov
Table 1: Comparative Hydrogen Bond Properties of Amide vs. Thioamide Moieties
| Property | Amide (R-C(=O)NH-R') | Thioamide (R-C(=S)NH-R') | Key References |
|---|---|---|---|
| H-Bond Donor Strength | Standard | Stronger | chemrxiv.orgnih.govresearchgate.net |
| H-Bond Acceptor Strength | Strong | Generally Weaker, but context-dependent | chemrxiv.orgnih.govresearchgate.net |
| Acceptor Geometry | Prefers near-linear H-bond (C=O···H angle ~180°) | Prefers bent H-bond (C=S···H angle ~90°-100°) | nih.govnih.gov |
| Calculated Donor Enhancement | Baseline | ~1.0-1.5 kcal/mol stronger than amides | nih.gov |
| Calculated Acceptor Strength | Baseline | ~0.4 kcal/mol weaker in gas phase; up to ~0.3 kcal/mol stronger in polar models | nih.gov |
Design and Synthesis of Thioamide-based Supramolecular Receptors
The distinct hydrogen-bonding characteristics of the thioamide group make it a valuable component in the design of synthetic supramolecular receptors, particularly for anions. nih.govnih.gov The enhanced acidity and strong donor capability of the thioamide N-H group allow it to form robust hydrogen bonds with anionic guests. Neutral receptors bearing multiple thioamide or urea (B33335) groups can achieve strong and selective binding of anions like fluoride (B91410) and acetate (B1210297) through a combination of hydrogen bonding and a precise spatial arrangement of the binding sites. nih.govnih.govresearchgate.net
The design of such receptors involves positioning multiple N-H donor groups within a scaffold (such as a pillar nih.govarene or indole) to create a cavity that is sterically and electronically complementary to the target anion. nih.govnih.gov The synthesis of thioamide-containing receptors often involves the thionation of a corresponding amide precursor, for example, using Lawesson's reagent or P₄S₁₀. nih.govchemrxiv.org The incorporation of thioamides can lead to receptors with different selectivity compared to their all-amide counterparts. For instance, in a series of indole-based receptors, the thiourea-containing version showed high selectivity for fluoride, while the urea-based analogue was selective for acetate, highlighting the subtle but powerful influence of the chalcogen atom. nih.gov
Role in Macrocyclic and Polymeric Supramolecular Assemblies
In more complex systems, the thioamide moiety is a powerful tool for controlling the structure and properties of macrocyclic and polymeric assemblies. chemrxiv.orgnih.gov Substituting a single amide bond with a thioamide in a peptide macrocycle can significantly alter its conformation and properties. nih.gov This modification can enhance metabolic stability and membrane permeability, which is attributed to a combination of conformational restriction and altered desolvation penalties of the thioamide bond. nih.gov
In the realm of supramolecular polymers, thioamides serve as versatile building blocks that direct assembly through strong, directional hydrogen bonds. nih.govtue.nl The self-assembly of thiosquaramides, for example, proceeds through a "stacked" arrangement, which contrasts with the "head-to-tail" assembly of their oxo-squaramide cousins. nih.govacs.org This difference in assembly mode, driven by the distinct geometric preferences of thioamide hydrogen bonding, results in supramolecular polymers with different morphologies and flexibilities. nih.govacs.org This demonstrates that a single-atom substitution can fundamentally switch the self-assembly pathway and the resulting material properties. nih.gov
π–π Stacking and Other Aromatic Interactions involving the Methoxyphenyl Group
The methoxyphenyl group of N-(4-methoxyphenyl)ethanethioamide provides another crucial avenue for non-covalent interactions: π–π stacking. This interaction, which occurs between electron-rich aromatic rings, plays a significant role in stabilizing molecular conformations and directing the assembly of molecules in both solution and the solid state. nih.govnih.gov
The interaction is particularly important in controlling stereoselectivity in asymmetric synthesis. For example, the π–π stacking between the N-(4-methoxyphenyl) group of an imine and the aryl group of a chiral auxiliary was shown to be a key factor in determining the stereochemical outcome of a reaction. nih.gov The electron-donating nature of the methoxy (B1213986) group makes the aromatic ring π-basic, favoring interactions with π-acidic aromatic systems. acs.org Computational studies on anisole (B1667542) dimers, a model for the methoxyphenyl group, have quantified the binding energy of this π-stacking interaction to be significant, on the order of -6.5 to -7.2 kcal/mol, depending on the electronic nature of the interacting partner. nih.gov In addition to π-π stacking, other interactions such as C–H···π contacts, where a C-H bond points towards the face of the aromatic ring, can further stabilize the crystal packing of molecules containing the methoxyphenyl group.
Applications of N 4 Methoxyphenyl Ethanethioamide in Advanced Materials Science
The unique molecular architecture of N-(4-methoxyphenyl)ethanethioamide, featuring a polarizable thioamide group, an electron-donating methoxy-substituted aromatic ring, and reactive N-H and C=S moieties, makes it a compelling candidate for the development of sophisticated materials. Its utility spans from functional polymers to sensitive chemical detectors and complex coordination compounds with tailored electronic and photophysical properties.
Future Research Directions and Concluding Perspectives on N 4 Methoxyphenyl Ethanethioamide Research
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of thioamides is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods is perpetual. For N-(4-methoxyphenyl)ethanethioamide, future research could productively focus on the following:
Direct Thionation of Amide Precursors: A primary route to thioamides involves the thionation of their corresponding amides. Future studies could systematically investigate the use of modern thionating agents beyond the traditional Lawesson's reagent or phosphorus pentasulfide. The exploration of milder, more selective, and environmentally benign reagents would be a significant advancement.
Catalytic Approaches: The development of catalytic methods for the synthesis of this compound would be a substantial leap forward. This could involve transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches that offer high atom economy and functional group tolerance. Investigating the use of catalysts could also provide pathways to enantioselective syntheses if a chiral center were introduced into the ethanethioamide backbone.
One-Pot Syntheses: Designing one-pot procedures starting from readily available precursors, such as p-anisidine (B42471), and a suitable thioacylating agent would enhance the efficiency and scalability of this compound production.
Deeper Mechanistic Understanding through Advanced Computational Studies
Computational chemistry offers a powerful lens through which to understand the intrinsic properties and reactivity of molecules. For this compound, future computational studies could provide invaluable insights:
Conformational Analysis and Electronic Structure: Detailed computational analysis, using methods like Density Functional Theory (DFT), could elucidate the preferred conformations and the electronic landscape of the molecule. Understanding the rotational barriers around the N-C and C-C bonds and the influence of the methoxy (B1213986) group on the electron distribution within the thioamide functionality is crucial for predicting its reactivity and intermolecular interactions.
Reaction Mechanism Elucidation: Computational modeling can be employed to map the reaction pathways for the synthesis of this compound. This would involve calculating the transition state energies and activation barriers for different proposed synthetic routes, thereby identifying the most energetically favorable pathways.
Spectroscopic Characterization: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) through computational methods and comparing them with experimental data can aid in the unambiguous structural confirmation of the compound and its derivatives.
Development of Advanced Materials with Tuned Properties
Thioamides are known to exhibit interesting material properties, including acting as ligands for metal complexes and participating in hydrogen bonding networks. Future research could explore the potential of this compound in materials science:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur and nitrogen atoms of the thioamide group make it a potential bidentate or bridging ligand for the construction of coordination polymers and MOFs. The methoxyphenyl group can also influence the packing and porosity of such materials. Future work could involve synthesizing and characterizing metal complexes of this compound to explore their structural diversity and potential applications in areas like gas storage, catalysis, and sensing.
Organic Semiconductors: The π-conjugated system of the methoxyphenyl ring in conjunction with the thioamide group suggests that derivatives of this compound could be investigated as organic semiconductor materials. Research in this area would involve synthesizing a series of related compounds with varying electronic properties and evaluating their performance in organic electronic devices.
Self-Assembling Systems: The potential for N-H···S hydrogen bonding in this compound could be exploited to create well-defined supramolecular assemblies. Future studies could investigate the self-assembly behavior of this compound in different solvents and on surfaces to form ordered nanostructures with potential applications in nanotechnology.
Integration into Complex Chemical Systems for Targeted Functionality
The true potential of a chemical building block is often realized when it is integrated into larger, more complex molecular architectures. For this compound, future research should aim to:
As a Precursor for Heterocyclic Synthesis: Thioamides are valuable precursors for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocycles, many of which are of medicinal importance. A systematic investigation into the cyclization reactions of this compound with various reagents could lead to the discovery of novel heterocyclic scaffolds.
Incorporation into Biologically Active Molecules: Drawing inspiration from the biological activities of other thioamides and anilide-containing compounds, this compound could be used as a scaffold for the development of new therapeutic agents. This would involve its incorporation into larger molecules designed to interact with specific biological targets.
Development of Chemosensors: The thioamide group is known to interact with various metal ions and other analytes. By incorporating fluorophores or chromophores into the this compound structure, it may be possible to develop novel chemosensors for the detection of specific species.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
